molecular formula C7H14N2O B3346163 (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine CAS No. 1152110-31-0

(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine

Cat. No.: B3346163
CAS No.: 1152110-31-0
M. Wt: 142.2 g/mol
InChI Key: IVBVTDXOGUNDHC-ZCFIWIBFSA-N
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Description

“(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The “2R” indicates the configuration of the chiral center in the molecule, specifically the carbon atom connected to the pyrrolidine ring, a hydrogen atom, an amine group (-NH2), and a carbonyl group (C=O). The “1-oxo” refers to the presence of a carbonyl group, and the “1-pyrrolidinyl” indicates that the pyrrolidine ring is attached to the molecule at one of its carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the carbonyl group and the amine group. The “2R” configuration would also be an important aspect of its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group and the amine group. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the amine group could participate in reactions such as acid-base reactions or nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl and amine groups could influence properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Anti-Inflammatory and Neuroprotective Effects in Epilepsy

Levetiracetam, a derivative similar to "(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine," has been studied for its effects on interleukin-1β inflammatory responses in the hippocampus and piriform cortex of epileptic rats. The findings suggest that Levetiracetam may exert an anti-inflammatory effect, particularly against the interleukin-1 beta system in neuroglia within epileptic brains (Kim et al., 2010).

Pharmacological Characterization as κ-Opioid Receptor Antagonist

Another research application involves the pharmacological characterization of a compound structurally related to "this compound" as a κ-opioid receptor antagonist. This compound demonstrated potential for the treatment of depression and addiction disorders by selectively blocking the κ-opioid receptors (Grimwood et al., 2011).

Scavenging of Reactive Aldehydes in Degenerative Diseases

The scavenging of 4-oxo-2-nonenal, a reactive aldehyde produced during lipid oxidation in cells, has been explored using compounds that react to form stable adducts. This process could have therapeutic implications for diseases where oxidative stress plays a key role (Amarnath & Amarnath, 2015).

Interaction with Human CCR5 Receptor

Research has also delved into the binding of related compounds to the human CCR5 receptor, potentially offering insights into the development of antagonists for this receptor, which plays a significant role in HIV infection mechanisms (Castonguay et al., 2003).

Ligand Effects on Copper-Dioxygen Chemistry

Investigations into the effects of ligands on the equilibrium between mu-eta2:eta2-peroxo dicopper(II) and bis(mu-oxo) dicopper(III) species have implications for understanding and harnessing copper's role in oxidative chemistry, relevant for both biological and synthetic applications (Hatcher et al., 2006).

Future Directions

The study of this compound could be of interest in various fields, such as medicinal chemistry or material science. Its synthesis and properties could be further investigated, and it could be evaluated for potential biological activity .

Properties

IUPAC Name

(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTDXOGUNDHC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264371
Record name (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-31-0
Record name (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152110-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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